(1R,3R,6R,7R)-5,8-dioxa-2-azatricyclo[4.3.0.0^{3,7}]nonane
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Overview
Description
(1R,3R,6R,7R)-5,8-dioxa-2-azatricyclo[4300^{3,7}]nonane is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R,6R,7R)-5,8-dioxa-2-azatricyclo[4.3.0.0^{3,7}]nonane typically involves multi-step organic reactions. One common method includes the cyclization of specific precursors under controlled conditions. The reaction conditions often require precise temperature control, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
(1R,3R,6R,7R)-5,8-dioxa-2-azatricyclo[4.3.0.0^{3,7}]nonane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, (1R,3R,6R,7R)-5,8-dioxa-2-azatricyclo[4.3.0.0^{3,7}]nonane is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
In industry, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for various industrial applications, including the production of polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of (1R,3R,6R,7R)-5,8-dioxa-2-azatricyclo[4.3.0.0^{3,7}]nonane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1R,3R,6R,7R)-5,8-dioxa-2-azatricyclo[4.3.0.0^{3,7}]nonane include other tricyclic organic compounds with similar structural features. Examples include:
- (1R,3R,6R,7R)-5,8-dioxa-2-azatricyclo[4.3.0.0^{3,7}]octane
- (1R,3R,6R,7R)-5,8-dioxa-2-azatricyclo[4.3.0.0^{3,7}]decane
Uniqueness
What sets (1R,3R,6R,7R)-5,8-dioxa-2-azatricyclo[4300^{3,7}]nonane apart is its specific arrangement of atoms and the resulting chemical properties
Properties
IUPAC Name |
(1R,3R,6R,7R)-5,8-dioxa-2-azatricyclo[4.3.0.03,7]nonane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-3-5-6(8-1)4(7-3)2-9-5/h3-7H,1-2H2/t3-,4-,5-,6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQYLHVWIQEPRG-KVTDHHQDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C(O1)C(N2)CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H]3[C@H](O1)[C@H](N2)CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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